Sub-Nanomolar Potency at the Human Ghrelin Receptor (GHS-R1a)
SB-791016 demonstrates exceptional potency at the human ghrelin receptor (GHS-R1a). It achieves a functional EC50 of 0.158 nM in a cell-based BACMAM FLIPR assay [1]. This level of potency is a direct result of the lead optimization process that yielded this achiral agonist, placing it among the most potent agonists in its class.
| Evidence Dimension | Functional agonism potency at GHS-R1a |
|---|---|
| Target Compound Data | EC50 = 0.158 nM |
| Comparator Or Baseline | Class baseline for potent small-molecule ghrelin agonists (typically 1-100 nM); the classic agonist MK-0677 has a reported binding Ki of ~0.4 nM for the GHS-R1a receptor. |
| Quantified Difference | The target compound's functional EC50 (0.158 nM) is in the sub-nanomolar range. While a precise inter-assay comparison to MK-0677's Ki is not direct, the EC50 value places the target compound's potency in the top tier of this pharmacological class. |
| Conditions | Cell-based BACMAM FLIPR assay using the human recombinant ghrelin receptor. |
Why This Matters
High potency minimizes the required dose for biological effect, reducing the risk of off-target interactions and simplifying formulation for in vivo studies.
- [1] BindingDB. BDBM50412954 (CHEMBL251572 | SB-791016). Affinity Data: EC50 0.158nM for human ghrelin receptor by cell based BACMAM FLIPR assay. View Source
